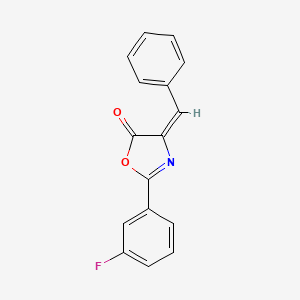

(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one" is a member of the oxazolone family, which are heterocyclic compounds containing an oxazole ring fused with a ketone. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, photonics, and as probes for biological studies .

Synthesis Analysis

The synthesis of oxazolone derivatives often involves condensation reactions. For instance, the synthesis of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives was achieved by condensation of specific acetoamides with aromatic aldehydes, acetic anhydride, and sodium acetate, catalyzed by nickel ferrite nanoparticles . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular and crystal structures of related oxazolone compounds have been determined using single-crystal X-ray diffraction studies. For example, the structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one was solved and refined, revealing intra-molecular and inter-molecular interactions that stabilize the crystal structure . These studies are crucial for understanding the conformational preferences and stability of such compounds.

Chemical Reactions Analysis

Oxazolones can participate in various chemical reactions. A new cycloaddition reaction between 4-arylidene-2-phenyl-5(4H)-1,3-oxazolones and benzyne has been reported, leading to the formation of benzoxazepine-2-ones and their N-phenyl derivatives . These reactions expand the chemical versatility of oxazolone derivatives and open pathways for the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolones can be studied using various spectroscopic and computational techniques. For instance, FT-IR, HOMO-LUMO, NBO, and MEP analyses have been used to characterize the vibrational wavenumbers, electronic properties, and molecular electrostatic potential of related compounds . Additionally, the nonlinear optical properties of oxazolone derivatives have been investigated using Z-scan techniques, revealing their potential in photonics .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Compounds structurally related to "(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one" have been evaluated for their antimicrobial activities. For instance, derivatives synthesized via microwave-induced synthesis and Knoevenagel condensation demonstrated promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization

The synthesis of oxazol-5-one derivatives has been explored through various methods, including microwave-assisted synthesis and conventional techniques. These compounds have been characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, providing insights into their structural and chemical properties. These studies contribute to the development of new synthetic pathways and the exploration of the compounds' potential applications in different fields (Murthy et al., 2010).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of benzylidene-2-phenyl oxazol-5-ones has demonstrated their potential for applications in photonics and electronics. The studies revealed that these compounds exhibit significant nonlinearities, which are attributed to their extensively delocalized π-electron distribution. This makes them promising candidates for applications in optical devices and materials science (Murthy et al., 2010).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with biological targets such as enzymes or receptors . The specific interactions would depend on the molecular structure of the compound and the target .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its interactions with other molecules . These studies could provide valuable information for the development of new materials, drugs, or chemical processes .

Propiedades

IUPAC Name |

(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTOKLBYOCWFAC-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)